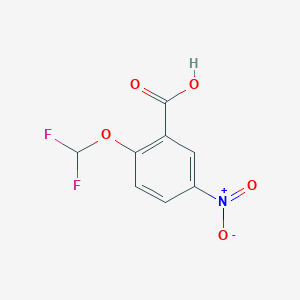

2-(Difluoromethoxy)-5-nitrobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Difluoromethoxy)benzoic acid is a chemical compound with the molecular weight of 188.13 . It is a solid crystal at room temperature . The IUPAC name for this compound is 2-(difluoromethoxy)benzoic acid . The InChI code for this compound is 1S/C8H6F2O3/c9-8(10)13-6-4-2-1-3-5(6)7(11)12/h1-4,8H,(H,11,12) .

Molecular Structure Analysis

The molecular structure of 2-(Difluoromethoxy)benzoic acid consists of a benzoic acid core with a difluoromethoxy group attached to the second carbon of the benzene ring . The InChI key for this compound is AGDOJFCUKQMLHD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2-(Difluoromethoxy)benzoic acid is a solid crystal at room temperature . It has a boiling point of 98-101 degrees Celsius .Scientific Research Applications

Biochemical Applications

One significant application in biochemistry involves the study of sulfhydryl groups in biological materials. A related compound, 5,5′-dithiobis(2-nitrobenzoic acid), has been synthesized and shown to be useful for the determination of sulfhydryl groups, providing insights into the biochemical pathways and interactions involving thiols (Ellman, 1959). This compound's utility in biological research underscores the potential importance of closely related chemicals like 2-(Difluoromethoxy)-5-nitrobenzoic acid in similar contexts.

Chemical Synthesis and Catalysis

In chemical synthesis, compounds with nitrobenzoic acid moieties have served as key intermediates for various synthetic transformations. For instance, studies on the oxidation of substituted anilines to nitroso-compounds highlight the reactivity and versatility of nitrobenzoic acid derivatives in synthesizing valuable chemical entities (Nunno et al., 1970). Additionally, the synthesis and phenotypic screening of a guanine-mimetic library involving 5-fluoro-2-nitrobenzoic acid demonstrate the compound's utility in drug discovery and molecular biology (Miller & Mitchison, 2004).

Analytical Chemistry

In analytical chemistry, derivatives of nitrobenzoic acid, such as 5,5'-dithiobis(2-nitrobenzoic acid), have been widely used for quantifying thiols, reflecting the broad applicability of nitrobenzoic acid derivatives in developing analytical methodologies (Maeda et al., 2005). Such applications are crucial for biochemical assays and the pharmaceutical industry, where precise measurements of compound concentrations are essential.

Safety and Hazards

Future Directions

While specific future directions for 2-(Difluoromethoxy)-5-nitrobenzoic acid are not available in the retrieved data, the field of difluoromethylation has seen significant advancements . These advancements have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

Mechanism of Action

Target of Action

The primary target of 2-(Difluoromethoxy)-5-nitrobenzoic acid is the Transforming Growth Factor-β1 (TGF-β1) induced epithelial–mesenchymal transformation (EMT) of type 2 lung epithelial cells . TGF-β1 plays a crucial role in fibrosis, a process characterized by excessive deposition of extracellular matrix components .

Mode of Action

2-(Difluoromethoxy)-5-nitrobenzoic acid, also referred to as DGM, interacts with its targets by inhibiting the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ, which are involved in the EMT process . It also increases the expression of E-cadherin, a protein that helps cells stick together, maintaining the integrity of the epithelial layer . Additionally, DGM treatment significantly reduces the phosphorylation levels of Smad2/3 , which are key proteins in the TGF-β1 signaling pathway.

Biochemical Pathways

The affected pathway is the TGF-β1/Smad pathway. TGF-β1 induces the phosphorylation of Smad2/3 proteins, which then form a complex with Smad4 . This protein complex shifts to the nucleus to regulate the expression of target genes, triggering the EMT process in epithelial cells . By inhibiting this pathway, DGM can prevent the EMT process and the subsequent fibrosis.

Result of Action

The molecular and cellular effects of DGM’s action include the inhibition of EMT in A549 cells, a type of lung cancer cell line . This results in the reduction of lung inflammation and fibrosis, decreased collagen deposition, and reduced expression of E-cadherin . In animal models, DGM has been shown to improve lung function and reduce bleomycin-induced pulmonary fibrosis .

properties

IUPAC Name |

2-(difluoromethoxy)-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO5/c9-8(10)16-6-2-1-4(11(14)15)3-5(6)7(12)13/h1-3,8H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULOTZXMYXDVCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)OC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Difluoromethoxy)-5-nitrobenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-fluoro-4-methylphenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![3-[[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2763442.png)

![1-(Adamantan-1-yl)-3-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)urea](/img/structure/B2763443.png)

![methyl 3-[2-(2-morpholino-2-oxoacetyl)-1H-pyrrol-1-yl]-1-benzothiophene-2-carboxylate](/img/structure/B2763445.png)

![6-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-7H-purine](/img/structure/B2763446.png)

![1-{[3-Nitro-4-(1-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylic acid](/img/structure/B2763453.png)

![2-(9-Chloro-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)-4-methylphenol](/img/structure/B2763454.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2763456.png)

![Tert-butyl (3aS,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole-6a-carboxylate;hydrochloride](/img/structure/B2763462.png)